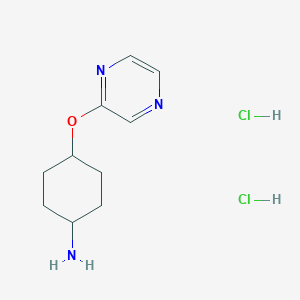

(1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride

Description

(1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride is a cyclohexane derivative functionalized with a pyrazine ring and an amine group. The trans-configuration (1r,4r) ensures stereochemical stability, while the dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications . This compound serves as a key intermediate in synthesizing sulfonamide derivatives (e.g., compound 17 in ) and other bioactive molecules targeting nitrogen-rich receptors .

Properties

IUPAC Name |

4-pyrazin-2-yloxycyclohexan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.2ClH/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10;;/h5-9H,1-4,11H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVORYEVZUZLJDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)OC2=NC=CN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride typically involves the following steps:

Formation of the pyrazin-2-yloxy group: This can be achieved by reacting pyrazine with an appropriate alkylating agent under basic conditions.

Cyclohexane ring formation: The cyclohexane ring can be synthesized through a series of cyclization reactions starting from simple aliphatic precursors.

Introduction of the amine group: The amine group can be introduced via reductive amination or other suitable amination reactions.

Formation of the dihydrochloride salt: The final step involves the reaction of the free amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution reagents: Such as halogens, alkylating agents, or acylating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: May yield oxides or ketones.

Reduction: May yield amines or alcohols.

Substitution: May yield various substituted derivatives with different functional groups.

Scientific Research Applications

(1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride has several scientific research applications, including:

Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific biological pathways.

Pharmacology: For studying the compound’s effects on various biological systems and its potential therapeutic uses.

Industrial Chemistry: As an intermediate in the synthesis of other valuable chemicals or materials.

Biology: For investigating the compound’s interactions with biological macromolecules and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of (1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to receptors or enzymes: Modulating their activity and influencing downstream signaling pathways.

Inhibiting or activating specific proteins: Affecting cellular processes such as metabolism, proliferation, or apoptosis.

Interacting with nucleic acids: Influencing gene expression or DNA replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Pyrazine vs. Pyridine Derivatives

- Target Compound : The pyrazine ring (a diazine with two nitrogen atoms) provides hydrogen-bonding capabilities and electronic effects distinct from pyridine analogs.

- (1r,4r)-4-((5-Iodopyridin-2-yl)oxy)cyclohexan-1-amine hydrochloride (CAS 1823506-45-1): Substituent: 5-Iodo-pyridine. Applications: Used in radioimaging or as a heavy-atom derivative for crystallography.

(1r,4r)-4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride (CAS 2059909-60-1):

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|---|

| Target Compound | EN300-366768 | C10H16Cl2N4O | 299.62* | Pyrazin-2-yl |

| 5-Iodo-pyridine analog | 1823506-45-1 | C11H16ClIN2O | 377.62 | 5-Iodo-pyridine |

| 3-Chloro-pyridine analog | 2059909-60-1 | C11H17Cl3N2O | 299.62 | 3-Chloro-pyridine |

*Calculated based on base compound (C10H14N4O) + 2HCl.

Pyrazine vs. Morpholine/Piperazine Derivatives

Salt Forms and Solubility

- Dihydrochloride Salts: The target compound’s dihydrochloride form improves solubility compared to freebase analogs, critical for intravenous formulations. Example: (1r,4r)-4-(Difluoromethyl)cyclohexan-1-amine hydrochloride (CAS 2098033-30-6) uses a single HCl salt, offering moderate solubility (MW 185.64) .

Freebase vs. Salt :

Pharmacological Implications

- Pyrazine Core : Facilitates interactions with purinergic or histamine receptors due to nitrogen lone pairs.

- Chloro/Iodo Analogs : Halogenated derivatives may exhibit enhanced antimicrobial or anticancer activity but risk hepatotoxicity .

- Piperazine/Morpholine Derivatives : Common in CNS drugs due to improved blood-brain barrier penetration .

Biological Activity

(1R,4R)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 266.16 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a pyrazin-2-yloxy group and two hydrochloride ions. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 266.16 g/mol |

| CAS Number | 2094026-04-5 |

| Purity | Minimum 95% |

Case Studies and Research Findings

- Tyrosinase Inhibition : Several studies have explored compounds structurally similar to this compound for their ability to inhibit tyrosinase. For instance, derivatives containing piperazine moieties have been shown to exhibit significant inhibitory effects on tyrosinase activity, which could be extrapolated to suggest potential activity for our compound of interest .

- Antimelanogenic Effects : A study on related compounds demonstrated that certain derivatives exerted antimelanogenic effects on B16F10 melanoma cells without cytotoxicity. This suggests that this compound may also possess similar properties, warranting further investigation into its efficacy and safety profile in vitro .

- Docking Studies : In silico docking studies have indicated that compounds with similar structural features can effectively bind to the active site of tyrosinase, thus preventing substrate binding and inhibiting enzyme activity. This mechanism is critical for understanding how this compound may function at the molecular level .

Data Table: Inhibitory Potency of Related Compounds

The following table summarizes the inhibitory potency (IC50 values) of structurally related compounds against tyrosinase:

| Compound Name | IC50 (μM) |

|---|---|

| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone | 0.18 |

| [4-(Fluorobenzyl)piperazine] derivative | 17.76 |

| This compound | TBD |

Q & A

Q. What synthetic routes are commonly employed for the preparation of (1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride, and what critical parameters influence yield?

Answer: The synthesis typically involves stereospecific deprotection of dibenzyl intermediates followed by coupling with pyrazine derivatives. Key steps include:

- Deprotection : Removal of benzyl groups under hydrogenation or acidic conditions to yield free amines (e.g., (1R,4R)-4-(piperazin-1-yl)cyclohexan-1-amine precursors) .

- Coupling : Reaction with chlorinated pyrazine analogs under high-temperature ethanol/TEA conditions (e.g., 140°C in sealed tubes) to form the pyrazin-2-yloxy linkage .

- Critical parameters : Reaction time, temperature, and stoichiometric ratios (e.g., excess TEA to drive nucleophilic substitution) significantly impact yield. For example, extended heating (>12 hours) may reduce byproduct formation .

Q. How is the structural integrity of this compound confirmed using spectroscopic methods?

Answer: A combination of mass spectrometry (MS) and <sup>1</sup>H NMR is used:

- MS (ESI +) : Expected molecular ion peaks (e.g., m/z 238–492 for related compounds) confirm molecular weight .

- <sup>1</sup>H NMR : Key signals include pyrazine aromatic protons (δ 8.60–8.62 ppm), cyclohexane axial/equatorial protons (δ 1.28–2.89 ppm), and amine protons (broad signals in D2O exchange) .

- Data validation : Compare observed shifts with computational predictions (e.g., DFT-based NMR simulations) to resolve ambiguities.

Advanced Research Questions

Q. What methodological challenges arise in scaling up the synthesis of this compound, and how can reaction conditions be optimized?

Answer: Challenges include:

- Temperature control : High-temperature reactions (e.g., 140°C in sealed tubes) may cause decomposition during scale-up. Use flow reactors for precise thermal management .

- Purification : Prep-TLC is impractical for large batches. Switch to column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) or recrystallization in ethanol/water .

- Yield optimization : Design of Experiments (DoE) can identify critical factors (e.g., solvent polarity, catalyst loading). For example, replacing EtOH with DMF may improve solubility of pyrazine intermediates .

Q. How should researchers address discrepancies in NMR data between synthesized batches of this compound?

Answer: Discrepancies may arise from:

- Solvent effects : Ensure consistent deuterated solvent use (e.g., MeOD vs. D2O) and pH (amine protonation shifts signals) .

- Conformational dynamics : Cyclohexane chair-flipping alters axial/equatorial proton environments. Variable-temperature NMR (VT-NMR) can stabilize conformers for clearer assignments .

- Impurity interference : Use 2D NMR (COSY, HSQC) to isolate target compound signals from byproducts (e.g., unreacted pyrazine derivatives) .

Q. What strategies are effective for assessing diastereomeric purity during synthesis?

Answer:

- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (85:15) mobile phase to resolve (1r,4r) and (1s,4s) diastereomers .

- Optical rotation : Compare [α]D<sup>20</sup> values against enantiopure standards (e.g., (1R,4R)-isomer: +15.3°; (1S,4S): -15.3°) .

- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical confirmation .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.